molecular formula C21H32N2O8 B112176 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid CAS No. 187960-74-3

3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid

Cat. No.: B112176
CAS No.: 187960-74-3
M. Wt: 440.5 g/mol
InChI Key: HOQVHRMJXLYZNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with 2-(Boc-amino)ethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Drug Development
This compound serves as a crucial intermediate in the synthesis of bioactive molecules. The presence of the Boc (tert-butoxycarbonyl) group allows for selective deprotection, facilitating the introduction of various functional groups necessary for biological activity. It has been utilized in the design of integrin antagonists, which are important for therapeutic applications in cancer treatment and cardiovascular diseases .

Peptide Synthesis
this compound is employed in solid-phase peptide synthesis (SPPS). The Boc groups protect the amino functionalities during the synthesis process, allowing for the stepwise assembly of peptides. This method is vital for producing peptides that can act as hormones, vaccines, or enzyme inhibitors .

Biochemical Research

Proteomics Research
The compound is also utilized in proteomics for studying protein interactions and modifications. Its ability to form stable conjugates with proteins makes it suitable for labeling and tracking proteins within biological systems. This application is essential for understanding cellular processes and developing targeted therapies .

Cross-Linking Agents
this compound can act as a cross-linking agent in biochemical assays. Cross-linking enhances the stability of protein complexes, enabling researchers to investigate protein-protein interactions more effectively. This application is particularly relevant in studying signal transduction pathways and enzyme mechanisms .

Material Science

Polymer Chemistry
In material science, this compound can be utilized to synthesize functional polymers with specific properties. The incorporation of this compound into polymer matrices can enhance their mechanical strength and thermal stability, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid involves its interaction with specific molecular targets. The Boc-protected amino groups can be deprotected under acidic conditions, allowing the compound to interact with various enzymes and receptors. This interaction can modulate biochemical pathways and exert specific biological effects .

Comparison with Similar Compounds

    3,5-Dihydroxybenzoic acid: A precursor in the synthesis of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid.

    2-(Boc-amino)ethanol: Another precursor used in the synthesis.

    3,5-Bis[2-(amino)ethoxy]-benzoic acid: A similar compound without the Boc-protection.

Uniqueness: this compound is unique due to its Boc-protected amino groups, which provide stability and allow for selective deprotection under specific conditions. This makes it a valuable reagent in synthetic chemistry and biochemical research .

Biological Activity

3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid (CAS Number: 187960-74-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21_{21}H32_{32}N2_2O8_8
  • Molecular Weight : 440.49 g/mol
  • CAS Number : 187960-74-3

The biological activity of this compound primarily involves its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell proliferation and survival.

  • Inhibition of MEK1 and PI3K : In vitro studies have demonstrated that compounds structurally related to this compound exhibit nanomolar inhibition against MEK1 and PI3K, which are critical components of the Ras/MEK/ERK and PI3K/Akt signaling pathways. These pathways are often dysregulated in cancer cells, leading to increased survival and proliferation .
  • Cell Viability Studies : The compound's efficacy was assessed using the AlamarBlue assay in various cancer cell lines (e.g., A549, D54). Results indicated a significant decrease in cell viability upon treatment with the compound, correlating with reduced phosphorylation levels of downstream targets such as pERK1/2 and pAkt .

Pharmacological Effects

The pharmacological profile of this compound suggests several key effects:

  • Anticancer Activity : The compound has shown promise as an anticancer agent due to its ability to inhibit critical signaling pathways associated with tumor growth and survival.
  • Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties, particularly in models of neurodegenerative diseases. Further research is needed to elucidate these effects fully .

Table 1: Summary of Biological Activity Studies

StudyCell LineConcentration (µM)Effect on Cell Viability (%)Mechanism
A549585% inhibitionMEK1/PI3K inhibition
D54580% inhibitionMEK1/PI3K inhibition
NIH-3T31Significant reduction in toxicityTrkB receptor activation

In Vivo Studies

In vivo evaluations using tumor-bearing mice have confirmed the efficacy of this compound in modulating oncogenic targets. Mice treated with the compound showed reduced tumor growth and significant inhibition of phosphorylated ERK1/2 and Akt levels compared to control groups .

Properties

IUPAC Name

3,5-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O8/c1-20(2,3)30-18(26)22-7-9-28-15-11-14(17(24)25)12-16(13-15)29-10-8-23-19(27)31-21(4,5)6/h11-13H,7-10H2,1-6H3,(H,22,26)(H,23,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQVHRMJXLYZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)C(=O)O)OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452385
Record name 3,5-Bis{2-[(tert-butoxycarbonyl)amino]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187960-74-3
Record name 3,5-Bis{2-[(tert-butoxycarbonyl)amino]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid

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